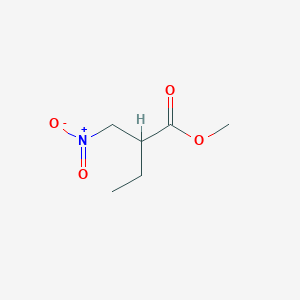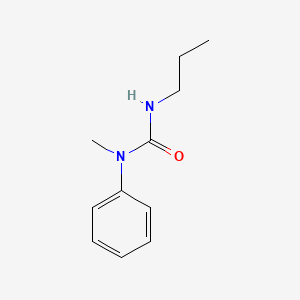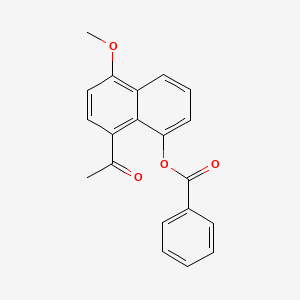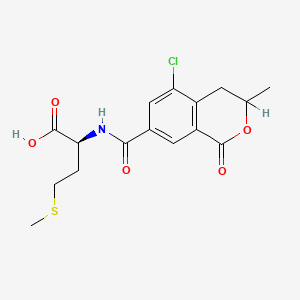
8-Hydroxydeca-2,4,6-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxydeca-2,4,6-trienoic acid is a chemical compound with the molecular formula C10H14O3. It is characterized by the presence of a hydroxyl group and a conjugated triene system within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydeca-2,4,6-trienoic acid can be achieved through several methods. One common approach involves the use of deuterium-labeled compounds and 2H NMR spectroscopy for analysis. This method has shown that the compound can be incorporated intact into other molecules when administered to growing cells of Aspergillus melleus .
Industrial Production Methods: the use of polyketide synthase pathways in microorganisms like Aspergillus melleus suggests potential biotechnological approaches for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxydeca-2,4,6-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and conjugated triene system makes it reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the hydroxyl group .
Applications De Recherche Scientifique
8-Hydroxydeca-2,4,6-trienoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Hydroxydeca-2,4,6-trienoic acid involves its incorporation into larger molecules through enzymatic pathways. In Aspergillus melleus, it is incorporated into aspyrone via polyketide synthase pathways. The hydroxyl group and conjugated triene system play crucial roles in its reactivity and incorporation into other molecules .
Comparaison Avec Des Composés Similaires
- 3-Hydroxydeca-4,6,8-trienoic acid
- Octa-2,4,6-trienoic acid
Comparison: 8-Hydroxydeca-2,4,6-trienoic acid is unique due to the presence of the hydroxyl group at the 8th position, which imparts distinct chemical properties and reactivity. Similar compounds like 3-Hydroxydeca-4,6,8-trienoic acid and octa-2,4,6-trienoic acid lack this specific hydroxyl group, leading to differences in their chemical behavior and applications .
Propriétés
Numéro CAS |
63436-34-0 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
8-hydroxydeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h3-9,11H,2H2,1H3,(H,12,13) |
Clé InChI |
BAXOWUQPKPOQNO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=CC=CC=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)





![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)

![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)

![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)


